molecular formula C23H26N6O B10936817 1,3-dimethyl-6-(4-methylphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3-dimethyl-6-(4-methylphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10936817
M. Wt: 402.5 g/mol
InChI Key: FCBBMDIHXAADJM-UHFFFAOYSA-N
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Description

1,3-dimethyl-6-(4-methylphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 1,3-dimethyl-6-(4-methylphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactionsReaction conditions may vary, but common reagents include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

1,3-dimethyl-6-(4-methylphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-(4-methylphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar compounds to 1,3-dimethyl-6-(4-methylphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide include other pyrazolo[3,4-b]pyridine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C23H26N6O

Molecular Weight

402.5 g/mol

IUPAC Name

1,3-dimethyl-6-(4-methylphenyl)-N-[(2-propylpyrazol-3-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H26N6O/c1-5-12-29-18(10-11-25-29)14-24-23(30)19-13-20(17-8-6-15(2)7-9-17)26-22-21(19)16(3)27-28(22)4/h6-11,13H,5,12,14H2,1-4H3,(H,24,30)

InChI Key

FCBBMDIHXAADJM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)C

Origin of Product

United States

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